molecular formula C22H14BrCl2N3O2S2 B11533690 N-(4-bromophenyl)-2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-(4-bromophenyl)-2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11533690
M. Wt: 567.3 g/mol
InChI Key: RVBNALZZDKLAAE-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-2-({6-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a benzothiazole moiety, and a dichlorohydroxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(4-BROMOPHENYL)-2-({6-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the bromophenyl and dichlorohydroxyphenyl groups. Common reagents used in these reactions include bromine, thionyl chloride, and various amines. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

N-(4-BROMOPHENYL)-2-({6-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the compound.

    Substitution: Halogenation or nitration reactions can introduce new substituents into the aromatic rings, using reagents like chlorine or nitric acid.

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: The compound’s structure suggests potential pharmacological activities, prompting studies on its therapeutic effects.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-2-({6-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include:

    N-(4-BROMOPHENYL)-PICRYLAMINE: Shares the bromophenyl group but differs in other substituents.

    N-(2,4-DIBROMOPHENYL)-PICRYLAMINE: Contains additional bromine atoms, leading to different chemical properties.

    N-(2,3-DICHLOROPHENYL)-PICRYLAMINE: Features dichlorophenyl groups, similar to the dichlorohydroxyphenyl group in the target compound.

N-(4-BROMOPHENYL)-2-({6-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H14BrCl2N3O2S2

Molecular Weight

567.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[6-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H14BrCl2N3O2S2/c23-13-1-3-15(4-2-13)27-20(29)11-31-22-28-18-6-5-16(9-19(18)32-22)26-10-12-7-14(24)8-17(25)21(12)30/h1-10,30H,11H2,(H,27,29)

InChI Key

RVBNALZZDKLAAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O)Br

Origin of Product

United States

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